molecular formula C17H14OS B12857896 2-[4-(Benzyloxy)phenyl]thiophene

2-[4-(Benzyloxy)phenyl]thiophene

Cat. No.: B12857896
M. Wt: 266.4 g/mol
InChI Key: RAEUSSFPBJCICG-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]thiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted at the 2-position with a 4-benzyloxyphenyl group. The analysis below instead relies on structurally analogous compounds to infer comparative properties .

Properties

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)thiophene

InChI

InChI=1S/C17H14OS/c1-2-5-14(6-3-1)13-18-16-10-8-15(9-11-16)17-7-4-12-19-17/h1-12H,13H2

InChI Key

RAEUSSFPBJCICG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the use of a palladium catalyst, a base, and a solvent under mild reaction conditions. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Benzyloxy)phenyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]thiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: In the field of organic electronics, this compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives
  • Compound: 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol (CAS 36341-25-0) Molecular Formula: C₁₄H₁₁NO₂S Molecular Weight: 257.31 g/mol Key Features: Replaces the thiophene with a benzothiazole ring and includes a methoxyphenol group. Applications: Demonstrates antioxidant and neuroprotective activities, likely due to the phenolic hydroxyl group, which is absent in 2-[4-(benzyloxy)phenyl]thiophene .
  • Compound : 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole

    • Key Features : Similar benzyloxy substituent but fused to a benzothiazole ring.
    • Applications : Designed as a multi-target inhibitor (MAO-B, antioxidant, metal chelator), highlighting the pharmacological versatility of benzyloxy-substituted aromatics .

Comparison :

Property This compound (Inferred) Benzothiazole Derivatives
Aromatic Core Thiophene Benzothiazole
Functional Groups Benzyloxy, phenyl Benzyloxy, hydroxyl, methoxy
Molecular Weight Range ~240–260 g/mol (estimated) 257–295 g/mol
Bioactivity Limited data MAO-B inhibition, antioxidant
Thiophene Copolymers with Azobenzene
  • Compound: Poly{2-[N-ethyl-N-[4-(4’-nitrophenylazo)phenyl]amino]ethyl-3-thiophene acetate} (Poly(Th3AA-RedI)) Molecular Features: Azobenzene side chains introduce photoresponsive liquid crystalline (LC) behavior. Properties:
  • Phase transitions: Smectic C (108°C) → Nematic (200°C) → Isotropic (261°C).
  • Electrical conductivity: 3.6 × 10⁻⁶ S/cm .

Comparison :

Property This compound (Inferred) Azobenzene-Functionalized Thiophenes
Substituent Complexity Simple benzyloxy Azobenzene side chains
Thermal Stability Likely lower (no LC phases reported) High (up to 261°C)
Conductivity Not studied 10⁻⁶–10⁻³ S/cm
Thiazole Derivatives
  • Compound: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde Molecular Formula: C₁₇H₁₃NO₂S Molecular Weight: 295.36 g/mol Key Features: Thiazole core with a benzyloxyphenyl group and aldehyde functionality. Applications: Potential as a synthetic intermediate for pharmaceuticals or agrochemicals .

Comparison :

Property This compound (Inferred) Thiazole Derivatives
Heteroatom Sulfur in thiophene Sulfur and nitrogen in thiazole
Reactivity Less polarizable Higher (due to aldehyde group)
Solubility Likely organic solvents Compatible with dichloromethane, methanol
Aniline-Linked Thiophenes
  • Compound: 4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline (CAS 329217-05-2) Molecular Formula: C₂₁H₁₉NO₃S Molecular Weight: 365.45 g/mol Applications: Used in organic synthesis, particularly for building blocks in drug discovery .

Comparison :

Property This compound (Inferred) Aniline-Linked Thiophenes
Molecular Weight ~240–260 g/mol 365.45 g/mol
Functional Groups Benzyloxy, thiophene Carbomethoxy, aniline
Synthetic Utility Limited data High (versatile intermediate)

Data Tables

Table 1: Molecular and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₅H₁₂OS (estimated) ~240–260 Benzyloxy, thiophene
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol C₁₄H₁₁NO₂S 257.31 Methoxy, benzothiazole
Poly(Th3AA-RedI) Polymer N/A Azobenzene, thiophene
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde C₁₇H₁₃NO₂S 295.36 Thiazole, aldehyde
Table 2: Thermal and Electronic Properties
Compound Phase Transitions (°C) Conductivity (S/cm)
This compound Not reported Not studied
Poly(Th3AA-RedI) 108 (SmC), 200 (N), 261 (I) 3.6 × 10⁻⁶
4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline N/A N/A

Biological Activity

2-[4-(Benzyloxy)phenyl]thiophene, a compound featuring a thiophene ring substituted with a benzyloxy group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial and anticancer activities, as well as its role as a monoamine oxidase B (MAO-B) inhibitor. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O2SC_{18}H_{14}O_2S, with a molar mass of approximately 310.37 g/mol. The compound's structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry. Its unique features include:

  • Thiophene Ring : A five-membered heterocyclic structure containing sulfur.
  • Benzyloxy Group : Enhances solubility and reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values range from 1.9 to 7.7 μM, suggesting low toxicity against VERO cells while maintaining efficacy against multidrug-resistant strains.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have identified its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways and molecular targets involved remain an area of active investigation.

MAO-B Inhibition

A notable study focused on the design and synthesis of derivatives related to this compound as selective MAO-B inhibitors. One compound, designated 3h , demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, which is competitive and reversible in nature . The structure-activity relationship (SAR) analysis indicated that the benzyloxy substitution plays a critical role in enhancing MAO-B inhibition.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound may act as an enzyme modulator, influencing metabolic pathways.
  • Cell Signaling : It can affect cellular signaling pathways, potentially leading to therapeutic effects in diseases like Parkinson's.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy against Mycobacterium tuberculosis.
    • Findings : Derivatives showed MIC values indicating strong antimicrobial properties with minimal cytotoxicity.
  • MAO-B Inhibition Study :
    • Objective : Assess the selectivity and potency of synthesized derivatives.
    • Results : Compound 3h exhibited significant MAO-B inhibition, outperforming some known inhibitors like rasagiline .

Data Table: Biological Activity Overview

Activity TypeCompoundIC50 Value (µM)Mechanism
AntimicrobialThis compound1.9 - 7.7Inhibition of M. tuberculosis growth
MAO-B InhibitionCompound 3h 0.062Competitive and reversible
AnticancerVarious DerivativesNot specifiedApoptosis induction

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